ETHYL 5-AMINO-1-(4-BROMOPHENYL)-4-CYANOPYRAZOLE-3-CARBOXYLATE
Overview
Description
ETHYL 5-AMINO-1-(4-BROMOPHENYL)-4-CYANOPYRAZOLE-3-CARBOXYLATE is a chemical compound with the molecular formula C12H12BrN3O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-AMINO-1-(4-BROMOPHENYL)-4-CYANOPYRAZOLE-3-CARBOXYLATE typically involves a multi-step process. One common method is the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often catalyzed by alumina-silica-supported manganese dioxide (MnO2) in water, yielding the desired pyrazole derivative in high yields .
Industrial Production Methods
the use of green chemistry principles, such as employing recyclable catalysts and environmentally benign solvents, is encouraged to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-AMINO-1-(4-BROMOPHENYL)-4-CYANOPYRAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium ascorbate, and various metal catalysts. Reaction conditions often involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or water .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
ETHYL 5-AMINO-1-(4-BROMOPHENYL)-4-CYANOPYRAZOLE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: It is used in the development of new materials with unique properties.
Biological Research: The compound’s interactions with various biological targets are of interest for drug discovery and development.
Mechanism of Action
The mechanism of action of ETHYL 5-AMINO-1-(4-BROMOPHENYL)-4-CYANOPYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-1-(4-methylphenyl)-4-cyano-1H-pyrazole-3-carboxylate
- Ethyl 5-amino-1-(4-methoxyphenyl)-4-cyano-1H-pyrazole-3-carboxylate
- Ethyl 5-amino-1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate
Uniqueness
ETHYL 5-AMINO-1-(4-BROMOPHENYL)-4-CYANOPYRAZOLE-3-CARBOXYLATE is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
ethyl 5-amino-1-(4-bromophenyl)-4-cyanopyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4O2/c1-2-20-13(19)11-10(7-15)12(16)18(17-11)9-5-3-8(14)4-6-9/h3-6H,2,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKQIJFJPFPOHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20540478 | |
Record name | Ethyl 5-amino-1-(4-bromophenyl)-4-cyano-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20540478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96723-27-2 | |
Record name | Ethyl 5-amino-1-(4-bromophenyl)-4-cyano-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20540478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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